molecular formula C17H11F3N4O2 B12451490 4-[[4-(4-Pyridyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid

4-[[4-(4-Pyridyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid

Cat. No.: B12451490
M. Wt: 360.29 g/mol
InChI Key: RHBXBOVSRUYPTO-UHFFFAOYSA-N
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Description

4-[[4-(4-Pyridyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid is a complex organic compound that features a pyridyl group, a trifluoromethyl group, and a pyrimidinyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(4-Pyridyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid typically involves multiple steps, starting with the preparation of the pyrimidine and pyridine intermediates. One common method involves the reaction of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with ethyl 4-hydroxybenzoate in the presence of cesium carbonate (Cs2CO3) as a base. The reaction is carried out at room temperature for 2-3 hours, followed by the removal of the solvent and recrystallization from ethanol to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-[[4-(4-Pyridyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-[[4-(4-Pyridyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 4-[[4-(4-Pyridyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine and pyridine derivatives with trifluoromethyl and benzoic acid groups. Examples include:

  • 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid
  • 4-((2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)benzoic acid

Uniqueness

The uniqueness of 4-[[4-(4-Pyridyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the pyridyl and pyrimidinyl groups contribute to its ability to interact with various biological targets.

Properties

Molecular Formula

C17H11F3N4O2

Molecular Weight

360.29 g/mol

IUPAC Name

4-[[4-pyridin-4-yl-6-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid

InChI

InChI=1S/C17H11F3N4O2/c18-17(19,20)14-9-13(10-5-7-21-8-6-10)23-16(24-14)22-12-3-1-11(2-4-12)15(25)26/h1-9H,(H,25,26)(H,22,23,24)

InChI Key

RHBXBOVSRUYPTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=NC(=CC(=N2)C(F)(F)F)C3=CC=NC=C3

Origin of Product

United States

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